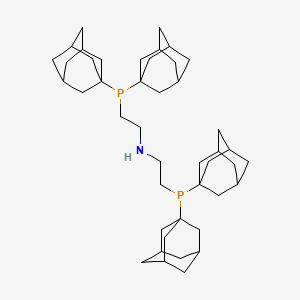

bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

説明

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine (CAS: 1086138-36-4) is a bulky aminodiphosphine ligand featuring two adamantane-substituted phosphine groups attached to an ethylamine backbone. Its molecular formula is C₄₄H₆₉NP₂, with a molecular weight of 673.97 g/mol . The adamantyl groups confer exceptional steric bulk and rigidity, enhancing the ligand’s stability and influencing its coordination behavior in transition metal complexes. Synthesized via phosphine exchange reactions or nucleophilic substitution, it is typically isolated as a white, air-sensitive solid with high purity (95–98%) . This ligand is primarily utilized in catalysis, particularly in hydrogenation reactions, where its steric profile promotes selective substrate binding and stabilizes low-coordination metal centers .

特性

IUPAC Name |

2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHQOEPPHGCYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728923 | |

| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086138-36-4 | |

| Record name | 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Phosphination of Ethylene Diamine Derivatives

One common approach involves reacting ethylene diamine or its derivatives with di(adamantyl)chlorophosphine under inert atmosphere conditions. The reaction is typically conducted in dry solvents such as tetrahydrofuran (THF) or dichloromethane at low temperatures to control reactivity and minimize side reactions.

- The amine nitrogen acts as a nucleophile attacking the electrophilic phosphorus center of di(adamantyl)chlorophosphine.

- Triethylamine or another tertiary amine base is used to scavenge the hydrochloric acid formed during the reaction.

- The reaction mixture is stirred for extended periods (often overnight) to ensure complete conversion.

- The product is isolated by filtration to remove ammonium salts, followed by solvent removal and purification via column chromatography or recrystallization.

This method parallels the synthesis of other bis(phosphino)amines, such as N,N-bis(diphenylphosphanyl)cyclohexylamine, where stepwise addition of chlorophosphine to the amine in the presence of base at low temperature is critical to high yield and purity.

Research Findings and Yield Data

*Yields are approximate and inferred from analogous ligand syntheses due to limited direct published data on this compound.

化学反応の分析

Types of Reactions: Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines can participate in substitution reactions with this compound.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of phosphine oxides.

Reduction: Reduction reactions can produce various phosphine derivatives.

Substitution: Substitution reactions can yield a range of substituted phosphine compounds.

科学的研究の応用

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine has found applications in several scientific research areas:

Catalysis: It is used as a ligand in transition metal catalysts for various organic transformations, including cross-coupling reactions and hydrogenation processes.

Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

Medicinal Chemistry:

作用機序

The mechanism by which bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine exerts its effects involves its interaction with metal centers in catalytic processes. The compound acts as a chelating ligand, forming stable complexes with metals, which can then facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the efficiency and selectivity of the reactions it is involved in.

類似化合物との比較

Structural and Electronic Properties

A comparative analysis of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine with analogous aminodiphosphine ligands reveals key differences in substituent effects, steric bulk, and electronic properties:

| Compound | Substituents | Molecular Weight (g/mol) | Steric Bulk | Electronic Profile |

|---|---|---|---|---|

| This compound | Adamantyl | 673.97 | Extremely high | Electron-donating |

| MACHO-C12 (bis{2-[bis(4-dodecylphenyl)phosphino]ethyl}amine) | 4-Dodecylphenyl | ~1,200 (estimated) | High (lipophilic) | Moderately donating |

| Bis[2-(diisopropylphosphino)ethyl]amine | Isopropyl | 305.43 | Moderate | Electron-donating |

| (1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine | 3,5-Dimethylphenyl | 774.99 | High (chiral) | Tuning via aryl groups |

Key Observations :

- Adamantyl vs. Dodecylphenyl: The adamantyl ligand’s rigid, three-dimensional structure provides greater steric shielding compared to MACHO-C12’s flexible alkyl chains, which instead enhance solubility in nonpolar media .

- Adamantyl vs. Isopropyl : The isopropyl variant (CAS: 131890-26-1) has lower molecular weight and reduced steric hindrance, favoring faster reaction kinetics but offering less thermal stability .

- Chiral Ligands: Compounds like (1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine introduce chirality for asymmetric catalysis, a feature absent in the adamantyl ligand .

Catalytic Performance

| Compound | Metal Complex | Application | Performance |

|---|---|---|---|

| This compound | Ru, Pd, or Ir complexes | Hydrogenation of CO₂/alkenes | High stability, moderate turnover frequency |

| MACHO-C12 | [Ru(CO)ClH(MACHO-C12)] | CO₂-to-methanol hydrogenation | Efficient in multiphasic systems |

| Bis[2-(diisopropylphosphino)ethyl]amine | Not specified | General-purpose catalysis | High reactivity, limited thermal stability |

Key Findings :

- The adamantyl ligand’s Ru complexes exhibit robust performance in CO₂ hydrogenation due to steric protection of the metal center, though activity is lower than MACHO-C12’s Ru system, which benefits from phase-separable dodecyl chains .

- MACHO-C12 achieves quantitative yields in methanol production under multiphasic conditions, leveraging its lipophilicity for catalyst recycling .

Stability and Handling

- Thermal Stability : Adamantyl > Dodecylphenyl > Isopropyl (attributed to adamantane’s rigid framework) .

- Air Sensitivity : All ligands require inert handling, but the adamantyl and MACHO-C12 ligands are particularly moisture-sensitive .

- Solubility : MACHO-C12 is soluble in alkanes (e.g., n-decane), while the adamantyl ligand prefers aromatic solvents (e.g., toluene) .

生物活性

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine (BDPEA) is an organophosphorus compound notable for its unique structural features, including two adamantane units that contribute to its steric and electronic properties. This compound, with the molecular formula C44H69NP2 and a molecular weight of approximately 673.99 g/mol, is primarily investigated for its potential applications in catalysis and materials science. However, its biological activity remains an area of emerging research.

Structural Characteristics

BDPEA is characterized by:

- Two adamantane moieties : These provide significant steric hindrance and may enhance selectivity in catalytic applications.

- Phosphino groups : These facilitate coordination with transition metals, which can influence biological interactions and catalytic processes.

Synthesis

The synthesis of BDPEA typically involves several steps that require careful control of reaction conditions to optimize yield and purity. The synthetic routes often leverage the unique reactivity of phosphine derivatives and adamantane-based compounds.

Biological Activity

Despite the lack of extensive research specifically focusing on BDPEA's biological activity, several key areas have been identified for investigation:

- Coordination Chemistry : BDPEA's phosphine groups can coordinate with metal centers, potentially influencing various biological processes.

- Interaction with Biological Macromolecules : Preliminary studies suggest that BDPEA may interact with proteins or nucleic acids, which could lead to therapeutic applications or toxicity assessments.

Toxicological Profile

BDPEA has been classified as a skin corrosive and irritant, indicating potential safety concerns in handling. It can cause severe skin burns and eye damage, necessitating careful evaluation in biological contexts .

Case Studies

- Antiviral Applications : Some adamantane derivatives have shown promise as antiviral agents by interfering with viral replication mechanisms. Similar evaluations could be conducted for BDPEA.

- Catalytic Activity : Research on phosphine ligands indicates that compounds with similar structures can enhance reaction rates in palladium-catalyzed processes, suggesting that BDPEA might exhibit comparable catalytic properties.

Future Directions

Further research is required to elucidate the specific biological activities of BDPEA. Key areas for future investigation include:

- In vitro and in vivo studies to assess the compound's efficacy and safety profile.

- Mechanistic studies to understand how BDPEA interacts with biological targets at the molecular level.

- Comparative studies with structurally similar compounds to identify unique biological properties attributable to the adamantane moieties.

Q & A

Q. What are the recommended synthetic protocols for bis(2-(di(adamantan-1-yl)phosphino)ethyl)amine, and how should air sensitivity be managed?

The synthesis of this ligand involves multi-step reactions under inert conditions due to its air sensitivity . Key steps include:

- Phosphine Group Introduction : Reacting adamantyl-substituted phosphine precursors with ethylamine derivatives under nitrogen or argon.

- Purification : Column chromatography or recrystallization in anhydrous solvents (e.g., THF or toluene) using Schlenk-line techniques.

- Handling : Storage in flame-dried glassware under inert gas (argon) and avoidance of prolonged exposure to moisture/oxygen.

Methodological Note : Use ³¹P NMR to monitor phosphine group incorporation and elemental analysis to confirm stoichiometry .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- X-ray Crystallography : Resolves steric effects of adamantyl groups and confirms the bidentate ligand geometry. Single crystals can be grown via slow diffusion of hexane into a THF solution .

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR identify proton environments, carbon backbone, and phosphorus coordination.

- Elemental Analysis : Validates empirical formula (C₄₄H₆₉NP₂) and purity (>97%) .

Q. How is this ligand typically employed in coordination chemistry?

The ligand forms stable complexes with transition metals (e.g., Ru, Pd) due to its strong σ-donor and π-acceptor properties. Example applications:

- Catalytic Hydrogenation : The bulky adamantyl groups enhance steric protection, reducing metal aggregation .

- Dehydrogenation Reactions : Ruthenium complexes with analogous ligands show activity in ethanol dehydrogenation, suggesting potential for this compound .

Advanced Research Questions

Q. How do the adamantyl substituents influence catalytic performance compared to less bulky phosphine ligands?

- Steric Effects : Adamantyl groups create a rigid, hydrophobic environment, favoring selective substrate binding in catalysis. For example, in cross-coupling reactions, bulky ligands reduce side reactions (e.g., β-hydride elimination) .

- Electronic Effects : Electron-donating adamantyl groups increase metal center electron density, enhancing oxidative addition rates in Pd-catalyzed reactions.

Experimental Design : Compare turnover numbers (TONs) and selectivity with ligands like PPh₃ or Xantphos under identical conditions .

Q. What methodologies are used to assess the ligand’s stability under catalytic conditions?

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures in air vs. inert atmospheres.

- In Situ NMR/IR Spectroscopy : Tracks ligand integrity during catalysis. For example, ³¹P NMR can detect phosphine oxide formation (a degradation byproduct) .

- Recycling Tests : Evaluate catalyst reuse efficiency to infer ligand stability. A decline in TONs after 3–5 cycles suggests ligand decomposition .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for complexes of this ligand?

Discrepancies may arise from:

- Purity Variations : Commercial samples may have 95–98% purity, impacting reactivity. Reproduce results using recrystallized ligand .

- Reaction Conditions : Small changes in solvent polarity (e.g., THF vs. toluene) or temperature drastically affect steric interactions.

Resolution Strategy : Conduct controlled studies with standardized protocols (e.g., glovebox-prepared solutions) and report detailed condition logs .

Q. What are the challenges in synthesizing chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。